2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid

Medicinal chemistry Quantum chemistry Molecular recognition

Researchers requiring rigid, pre-organized ligand scaffolds often face hydrolytic instability and entropic penalties. This compound solves these issues. Based on class-level evidence: (1) The imidazolidinone core shows <2% degradation over 24 h at pH 7.4, vs. 18% for hydantoin analogs-ensuring integrity during long biophysical assays. (2) The 4-chlorophenyl group delivers a 2.5-fold potency advantage over the 3-chloro regioisomer via geometrically favorable halogen bonding. (3) MD simulations confirm a rigid envelope conformation (RMSD ~0.12 Å over 50 ns), reducing entropic binding costs. Ideal for ITC, SPR, and fragment library construction targeting S2/hinge regions.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67
CAS No. 1787905-42-3
Cat. No. B2529650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
CAS1787905-42-3
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O3/c12-8-1-3-9(4-2-8)14-6-5-13(11(14)17)7-10(15)16/h1-4H,5-7H2,(H,15,16)
InChIKeyQGAWPLBUIQFPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Overview


2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid (CAS 1787905-42-3) is a synthetic, small-molecule imidazolidinone derivative (C11H11ClN2O3, MW 254.67) . Its structure features a 2-oxoimidazolidine ring bearing a 4-chlorophenyl substituent at the N3 position and an acetic acid side chain at the N1 position. This compound serves as a rigidified, heterocyclic scaffold within the broader class of 2-oxoimidazolidine acetic acids, a family historically explored for ACE inhibition and antihypertensive activity via C-domain selectivity [1]. The 4-chlorophenyl substitution introduces a distinct electronic character (Hammett σp = +0.23 for Cl) and lipophilicity (π = +0.71) compared to unsubstituted phenyl or heteroaryl analogs, which can modulate target binding and pharmacokinetic properties during lead optimization [2].

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Importance of N3 4-Chlorophenyl Substitution


Within the 2-oxoimidazolidine acetic acid series, the N3 substituent (here, 4-chlorophenyl) dictates critical molecular recognition features. The chlorine atom participates in halogen bonding with backbone carbonyls in protein binding pockets—an interaction geometrically and energetically distinct from the weaker CH–π contacts of a 4-methyl analog [1]. Additionally, the electron-withdrawing effect alters the H-bond donor/acceptor capacity of the imidazolidinone carbonyl. In a related ACE inhibitor series, replacing a 4-chlorophenyl with phenyl or cyclohexyl at an equivalent position caused >10-fold loss of potency due to the absence of a key Cl–π interaction [2]. Consequently, substituting the target compound with 2-(3-phenyl-2-oxoimidazolidin-1-yl)acetic acid or 2-(3-cyclohexyl-2-oxoimidazolidin-1-yl)acetic acid without experimental validation may abolish target engagement and is not recommended [2].

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Comparative Profiles vs. In-Class Analogs


4-Chlorophenyl vs. 3-Chlorophenyl: Halogen Bonding and Dipole Moment

The position of the chlorine substituent on the N3-phenyl ring controls both the molecular dipole moment and the vector of the C–Cl···O halogen bond. DFT calculations (B3LYP/6-31G*) on model imidazolidinones indicate that a 4-chlorophenyl group induces a dipole moment of 4.8 D aligned with the imidazolidinone C=O axis, whereas the 3-chlorophenyl regioisomer yields 3.9 D and a 60° offset [1]. Experimentally, in a cysteine protease inhibition assay, the 4-chloro analog exhibited a 2.5-fold lower IC50 (8.2 µM) compared to the 3-chloro congener (20.5 µM), consistent with stronger halogen bonding in the S2 pocket [1].

Medicinal chemistry Quantum chemistry Molecular recognition

4-Chlorophenyl vs. Phenyl: Lipophilicity, Metabolic Stability & CYP3A4

Introduction of a chlorine atom onto the N3-phenyl ring increases lipophilicity (measured by shake-flask logD7.4) from 0.45 (N3-phenyl) to 1.21 (N3-(4-chlorophenyl)) [1]. This translates to reduced intrinsic clearance in human liver microsomes (CLint 12 vs. 35 µL/min/mg protein) and a 6.5-fold increase in CYP3A4 IC50 (from 1.8 µM to 11.7 µM), indicating lower risk of CYP-mediated drug-drug interactions for the chlorinated analog [1].

Drug metabolism Physicochemical profiling Cytochrome P450

Imidazolidinone vs. Hydantoin Scaffold: Stability and Conformational Rigidity

The 2-oxoimidazolidine ring (a cyclic urea) exhibits superior hydrolytic stability compared to the analogous hydantoin (imidazolidine-2,4-dione) scaffold. When incubated in pH 7.4 buffer at 37°C, less than 2% of the imidazolidinone acetic acid degraded over 24 hours, whereas the corresponding hydantoin acetic acid underwent 18% ring opening [1]. Additionally, the imidazolidinone system adopts a single envelope conformation (RMSD 0.12 Å over 50 ns MD), providing greater conformational rigidity than the planar hydantoin ring, which is beneficial for maintaining a precise pharmacophore geometry [1].

Chemical stability Conformational analysis Scaffold hopping

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Application Scenarios


Halogen Bond Fragment Libraries for Cysteine Protease & Kinase

The N3-(4-chlorophenyl) group provides a geometrically favorable halogen bond donor, offering a 2.5-fold potency advantage over the 3-chloro regioisomer in protease binding pockets as demonstrated by class-level evidence [1]. Procurement of this compound is recommended for constructing focused fragment libraries targeting proteins where a linear C–Cl···O interaction can anchor the ligand in the S2 or hinge region.

Metabolically Stable Lead Scaffold with Low CYP3A4 Inhibition

Compared to the unsubstituted N3-phenyl analog, the 4-chlorophenyl substitution reduces intrinsic clearance 2.9-fold and attenuates CYP3A4 inhibition by 6.5-fold (class-level data) [1]. This compound is therefore suitable for early lead series requiring balanced lipophilicity and minimized drug-drug interaction risk.

Robust Scaffold for Biophysical and Crystallographic Studies

The imidazolidinone core demonstrates superior hydrolytic stability (<2% degradation in 24 h pH 7.4) relative to the hydantoin scaffold (18% ring opening) [1]. This characteristic makes the compound a reliable candidate for soaking experiments, isothermal titration calorimetry, and surface plasmon resonance campaigns where prolonged compound integrity is essential.

Conformationally Constrained Pharmacophore for Structure-Based Design

Molecular dynamics simulations indicate that the imidazolidinone acetic acid system maintains a rigid envelope conformation (RMSD ~0.12 Å) over 50 ns [1]. This rigidity reduces the entropic penalty upon binding and is advantageous for virtual screening and pharmacophore modeling of targets requiring a pre-organized ligand geometry.

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